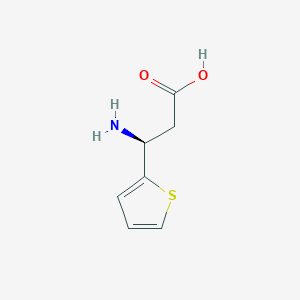

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid

Descripción general

Descripción

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to the alpha carbon of the amino acid structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(thiophen-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired amino acid in good yield without causing hydrogenolysis of the thiophene nucleus.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research has indicated that (S)-3-Amino-3-(thiophen-2-yl)propanoic acid acts as an inhibitor of several key enzymes involved in neurotransmitter metabolism. Notably, it has been studied for its ability to inhibit:

- Tryptophan Hydroxylase (TPH) : This enzyme is crucial for serotonin synthesis, and inhibition may have implications for treating mood disorders.

- Indoleamine 2,3-Dioxygenase (IDO) : IDO plays a role in immune response and cancer progression; thus, inhibiting this enzyme could enhance anti-tumor immunity.

Antimicrobial Activity

The compound has shown potential antibacterial properties against various strains of bacteria. Studies suggest that it may disrupt bacterial cell wall synthesis or protein translation, leading to growth inhibition. While the exact mechanism remains to be fully elucidated, preliminary findings indicate its potential as a novel antibiotic candidate.

Anticonvulsant Properties

This compound has been evaluated for its anticonvulsant effects. Research indicates that derivatives of this compound may exhibit significant activity against seizure models, suggesting potential therapeutic applications in epilepsy treatment.

Agrochemical Applications

Due to its unique structural features, this compound can serve as a building block for designing agrochemicals with enhanced efficacy. Its ability to interact with various biological targets allows for the development of herbicides and pesticides that are more selective and environmentally friendly.

Synthetic Chemistry Applications

The compound's versatility in synthetic chemistry is notable. It can be utilized as a precursor in the synthesis of various derivatives with tailored biological activities. For instance:

- Ligand Design : Researchers are exploring its potential as a ligand in drug discovery, aiming to bind specifically to receptors or enzymes involved in diseases.

- Building Block for Complex Molecules : The structure of this compound enables the generation of diverse derivatives with potential therapeutic effects .

Biological Interaction Studies

Studies on the interactions between this compound and biological macromolecules are crucial for understanding its pharmacodynamics. These interactions can provide insights into how the compound influences cellular pathways related to inflammation and cell proliferation.

Mecanismo De Acción

The mechanism of action of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Amino-3-(thiophen-3-yl)propanoic acid: Similar structure but with the thiophene ring attached at a different position.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid: A derivative with a tert-butoxycarbonyl protecting group on the amino group.

Uniqueness

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid is unique due to the specific position of the thiophene ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with other molecules, making it distinct from its similar counterparts.

Actividad Biológica

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid, a compound featuring a thiophene ring and an amino acid structure, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

The molecular structure of this compound includes an amino group, a carboxylic acid group, and a thiophene ring, which contribute to its biological activity. The thiophene ring is known to participate in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions modulate the activity of target proteins, influencing various biochemical pathways related to inflammation and cancer cell proliferation.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In a study evaluating various derivatives of amino acids, compounds similar to this compound showed promising results against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). For instance, derivatives demonstrated a reduction in cell proliferation by up to 49.63% in HepG2 cells when treated with specific concentrations .

| Compound | Cell Line | Proliferation Reduction (%) |

|---|---|---|

| D-11 | HepG2 | 49.63 |

| H16 | HeLa | 31.91 |

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to influence cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically, compounds derived from this compound reduced the production of pro-inflammatory cytokines like TNF-α by approximately 44–60% at certain concentrations . This suggests its potential use in treating inflammatory diseases.

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has been investigated for antimicrobial activity. Some derivatives have shown effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Studies : A study on trans-sialidase inhibition demonstrated that derivatives of this compound exhibited high binding affinities and significant enzyme inhibition rates (up to 86.9%) compared to reference compounds .

- Cytotoxicity Testing : In vitro assays showed that compounds derived from this amino acid reduced cell viability in several cancer cell lines without significantly affecting normal cells, suggesting selective cytotoxicity .

Propiedades

IUPAC Name |

(3S)-3-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAYLYLPTPXESE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275837 | |

| Record name | (S)-3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131829-50-0 | |

| Record name | (S)-3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.